molecular formula C9H7BrO B1280059 5-Bromo-3-methylbenzofuran CAS No. 33118-85-3

5-Bromo-3-methylbenzofuran

Cat. No. B1280059
CAS RN: 33118-85-3
M. Wt: 211.05 g/mol
InChI Key: MRQQUDYWELWUQO-UHFFFAOYSA-N
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Description

5-Bromo-3-methylbenzofuran is a compound that belongs to the class of organic compounds known as benzofurans, which are characterized by a fused benzene and furan ring structure. The presence of a bromine atom and a methyl group on the benzofuran skeleton suggests that this compound could be a useful intermediate in the synthesis of various chemical entities, potentially including pharmaceuticals, agrochemicals, and materials science applications.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves starting materials such as maleic anhydrides, phthalic anhydrides, or salicylaldehydes. For instance, (E)- and (Z)-5-(Bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones can be prepared from maleic anhydrides and phthalic anhydrides, respectively, with key steps including debrominative decarboxylation or bromodecarboxylation reactions . Additionally, regioselective carbon-carbon bond formation reactions, such as Pd-catalyzed Sonogashira and Negishi cross-coupling, have been employed to synthesize substituted benzofurans with high yields . A one-pot strategy has also been reported for the synthesis of 2-bromo-6-hydroxybenzofurans, which are versatile intermediates for the synthesis of natural products .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a bromine atom, which can significantly influence the reactivity and electronic properties of the molecule. For example, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, indicating the importance of the bromine atom in cyclization reactions .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including nucleophilic substitutions, cross-coupling reactions, and cyclization processes. For example, 2-bromomethyl-3-benzoyl-5-acetoxybenzofuran reacts with nucleophilic reagents to yield a variety of benzofuran derivatives and condensed systems . The presence of bromine also allows for halogen-metal exchange reactions and further cross-coupling to modify the benzofuran core .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3-methylbenzofuran, such as melting point, boiling point, solubility, and stability, would be influenced by the presence of the bromine and methyl groups. While specific data on 5-Bromo-3-methylbenzofuran is not provided, related compounds have been studied for their properties. For instance, the influence of synthetic (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone on the levels of vitamins and malondialdehyde in rats suggests that the compound can induce oxidative stress . Additionally, the antimicrobial activities of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles indicate that bromobenzofuran derivatives can have significant biological effects .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
    • Methods of Application : The methods of application vary depending on the specific biological activity being targeted. For example, novel macrocyclic benzofuran compounds have been discovered that have anti-hepatitis C virus activity .
    • Results or Outcomes : The recently discovered novel macrocyclic benzofuran compound is expected to be an effective therapeutic drug for hepatitis C disease .
  • Scientific Field: Anticancer Research

    • Application : Benzofuran scaffolds have shown extraordinary inhibitory potency against a panel of human cancer cell lines .
    • Methods of Application : The methods of application are typically in vitro cytotoxic activity tests against various cancer cell lines .
    • Results or Outcomes : Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells .
  • Scientific Field: Antimicrobial Research

    • Application : Benzofuran scaffolds have emerged as a pharmacophore of choice for designing antimicrobial agents .
    • Methods of Application : The methods of application are typically in vitro antimicrobial activity tests against various microbial strains .
    • Results or Outcomes : The results or outcomes are typically measured in terms of the inhibitory potency of the benzofuran compounds against various microbial strains .
  • Scientific Field: Synthesis of Complex Molecules

    • Application : Benzofuran rings are used in the synthesis of complex molecules . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
    • Methods of Application : The methods of application involve chemical synthesis techniques. For example, a benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .
  • Scientific Field: Development of Antiviral Drugs

    • Application : Benzofuran compounds have been found to have anti-hepatitis C virus activity .
    • Methods of Application : The methods of application are typically in vitro antiviral activity tests against the hepatitis C virus .
    • Results or Outcomes : The recently discovered novel macrocyclic benzofuran compound is expected to be an effective therapeutic drug for hepatitis C disease .
  • Scientific Field: Development of Anticancer Drugs

    • Application : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
    • Methods of Application : The methods of application are typically in vitro cytotoxic activity tests against various cancer cell lines .
    • Results or Outcomes : Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells .
  • Scientific Field: Antioxidant Research

    • Application : Benzofuran compounds have shown strong anti-oxidative activities .
    • Methods of Application : The methods of application are typically in vitro antioxidant activity tests .
    • Results or Outcomes : The results or outcomes are typically measured in terms of the antioxidant potency of the benzofuran compounds .
  • Scientific Field: Anti-Inflammatory Research

    • Application : Benzofuran compounds have been found to have anti-inflammatory properties .
    • Methods of Application : The methods of application are typically in vitro anti-inflammatory activity tests .
    • Results or Outcomes : The results or outcomes are typically measured in terms of the anti-inflammatory potency of the benzofuran compounds .
  • Scientific Field: Antifungal Research

    • Application : Benzofuran compounds have been found to have antifungal properties .
    • Methods of Application : The methods of application are typically in vitro antifungal activity tests .
    • Results or Outcomes : The results or outcomes are typically measured in terms of the antifungal potency of the benzofuran compounds .
  • Scientific Field: Antiparasitic Research

    • Application : Benzofuran compounds have been found to have antiparasitic properties .
    • Methods of Application : The methods of application are typically in vitro antiparasitic activity tests .
    • Results or Outcomes : The results or outcomes are typically measured in terms of the antiparasitic potency of the benzofuran compounds .
  • Scientific Field: Neuroprotective Research

    • Application : Benzofuran compounds have been found to have neuroprotective properties .
    • Methods of Application : The methods of application are typically in vitro neuroprotective activity tests .
    • Results or Outcomes : The results or outcomes are typically measured in terms of the neuroprotective potency of the benzofuran compounds .
  • Scientific Field: Cardiovascular Research

    • Application : Benzofuran compounds have been found to have cardiovascular properties .
    • Methods of Application : The methods of application are typically in vitro cardiovascular activity tests .
    • Results or Outcomes : The results or outcomes are typically measured in terms of the cardiovascular potency of the benzofuran compounds .

Safety And Hazards

5-Bromo-3-methylbenzofuran is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statement H302 is associated with it, indicating that it may be harmful if swallowed .

Future Directions

While specific future directions for 5-Bromo-3-methylbenzofuran are not mentioned in the search results, benzofuran derivatives are a major area of interest in drug design and development . They are being studied for their potential applications in various fields, including antimicrobial and anticancer therapies .

properties

IUPAC Name

5-bromo-3-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQQUDYWELWUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20491577
Record name 5-Bromo-3-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methylbenzofuran

CAS RN

33118-85-3
Record name 5-Bromo-3-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methyl-1-benzofuran
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of [(2-acetyl-4-bromophenyl)oxy]acetic acid (1.648 mmol) in acetic acid (2.075 mL) was treated with sodium acetate (9.89 mmol) and acetic anhydride (21.42 mmol). The reaction solution was heated with stirring to 140° C. for 3.5 h. Analysis by LCMS showed a major product that did not ionize, and consumption of starting material. The mixture was diluted with water and ethyl acetate and was washed with 1N aq NaOH until the aqueous phase was basic (pH˜12). The mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated to an oil in vacuo. No further purification was carried out. 1H NMR (400 MHz, chloroform-d) δ ppm 7.67 (d, J=1.77 Hz, 1H) 7.38-7.45 (m, 2H) 7.32-7.38 (m, 1H) 2.24 (d, J=1.26 Hz, 3H).
Quantity
1.648 mmol
Type
reactant
Reaction Step One
Quantity
9.89 mmol
Type
reactant
Reaction Step One
Quantity
21.42 mmol
Type
reactant
Reaction Step One
Quantity
2.075 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-(2-acetyl-4-bromophenoxy)acetic acid (5.3 g, 19.41 mmol) in acetic anhydride (100 mL) was added NaOAc (3.19 g, 38.90 mmol). The resulting solution was heated to reflux overnight. The pH value of the resulting solution was adjusted to 7 with aqueous sodium hydroxide, extracted with ether (50 mL×3), dried over anhydrous sodium sulfate and concentrated under vacuum to give a residue, which was purified by silica gel chromatography (petroleum ether) to afford 5-bromo-3-methyl-1-benzofuran as a light yellow oil (3.8 g, 93%).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-3-methylbenzofuran
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Reactant of Route 6
5-Bromo-3-methylbenzofuran

Citations

For This Compound
28
Citations
KK SINGH - 2011 - anvikshikijournal.com
Benzofuran1 compounds are ubiquitous in nature, particularly among plant kingdom. Often such natural products possessing benzofuran nucleus are endowed with useful …
Number of citations: 2 anvikshikijournal.com
L Ruan, M Shi, S Mao, L Yu, F Yang, J Tang - Tetrahedron, 2014 - Elsevier
… utilization of the method, we attempted to construct a useful natural product stemofuran A and the key intermediate of natural product eupomatenoid 6,4-(5-bromo-3-methylbenzofuran-2-…
Number of citations: 27 www.sciencedirect.com
S Sattin, M Panza, F Vasile, F Berni… - European Journal of …, 2016 - Wiley Online Library
Hsp90 is a molecular chaperone that plays a pivotal role in the cell life cycle. ATP‐regulated internal dynamics are critical to Hsp90 function and we recently demonstrated that these …
K Damodar, JG Jun - Bulletin of the Korean Chemical Society, 2014 - researchgate.net
Simple and practical synthesis of natural benzofuran derivative eupomatenoid-6 via Horner-Emmons type condensation as the key step is described. The umpolung property of …
Number of citations: 5 www.researchgate.net
RC Kamboj, G Sharma, P Jindal, R Arora… - Arabian Journal of …, 2017 - Elsevier
A green and convenient synthesis of some 2-aroylbenzofurans has been developed via the Rap-Stoermer type reaction between o-hydroxyacetophenones and α-bromoketones in …
Number of citations: 8 www.sciencedirect.com
D Ashok, MR Reddy, G Thara… - Journal of …, 2022 - Wiley Online Library
A library of new 1,2,3‐triazole based benzofuran derivatives was constructed via synthesizing them through the Rap‐Stoermer reaction in moderate to good yields. Various reaction …
Number of citations: 3 onlinelibrary.wiley.com
MA Honey, AJ Blake, IB Campbell, BD Judkins… - Tetrahedron, 2009 - Elsevier
Transition-metal carbene X–H insertion reactions (X=N or O) have been employed in the simple conversion of anilines and phenols into indoles and benzofurans, respectively. Thus …
Number of citations: 40 www.sciencedirect.com
Y Li, Q Xu, Z Li, W Gao, Y Chen - Molecular Diversity, 2020 - Springer
In the present investigation, the synthesis of a new type of halomethylquinoline building block, ie, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, and its synthetic …
Number of citations: 11 link.springer.com
Z Liu, W Wu, J Yang, M Li, X Hu, B Hu, L Jin, N Sun… - Tetrahedron, 2022 - Elsevier
A visible-light-induced direct imidation of five-membered heteroaromatics with diarylsulfonimides via CDC reaction in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)/…
Number of citations: 2 www.sciencedirect.com
W Chen, ZH Zhou, HB Chen - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
Chiral β-amino alcohol ligands were found effective for the copper(II)-catalyzed asymmetric Henry reaction of benzofuran-2-carbaldehydes with nitromethane, which led to the formation …
Number of citations: 23 pubs.rsc.org

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